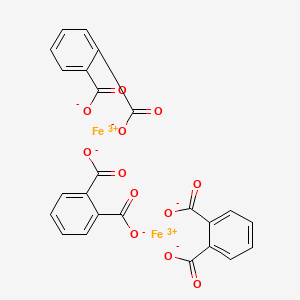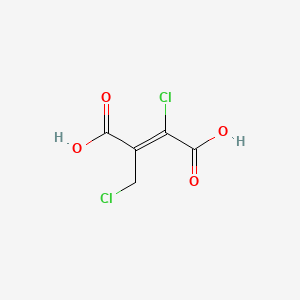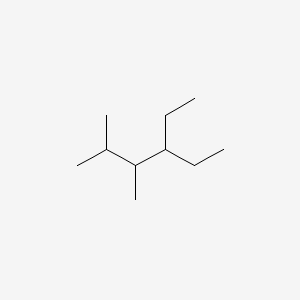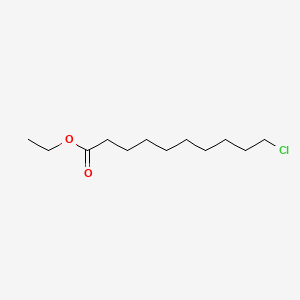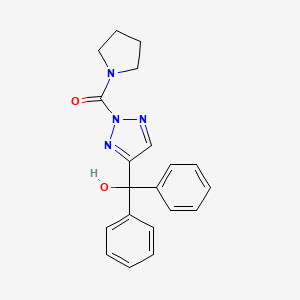![molecular formula C11H15NO2 B12641346 [3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclopropylmethoxy group and a methyl group attached to a pyridine ring, with a methanol group at the second position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of [3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-6-methylpyridine with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through column chromatography or recrystallization.
For industrial production, the process can be scaled up by using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction and increase the yield of the desired product.
Chemical Reactions Analysis
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.
Esterification: The methanol group can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a carboxylic acid, while reduction results in the formation of an alcohol.
Scientific Research Applications
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of [3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol can be compared with other similar compounds, such as:
3-(Cyclopropylmethoxy)pyridine: Lacks the methyl group at the sixth position, which may affect its biological activity and chemical reactivity.
6-Methyl-2-pyridinemethanol: Lacks the cyclopropylmethoxy group, which may influence its solubility and interaction with biological targets.
3-Methoxypyridine: Lacks both the cyclopropylmethoxy and methyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
[3-(cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol |
InChI |
InChI=1S/C11H15NO2/c1-8-2-5-11(10(6-13)12-8)14-7-9-3-4-9/h2,5,9,13H,3-4,6-7H2,1H3 |
InChI Key |
YQGLETSNSLTFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


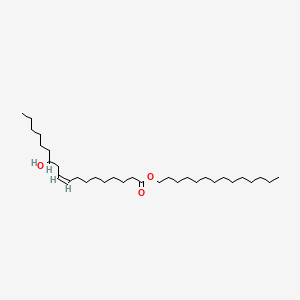
![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
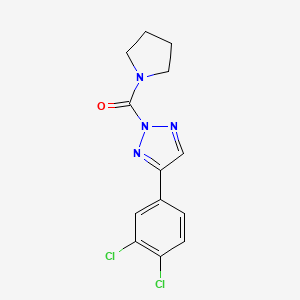
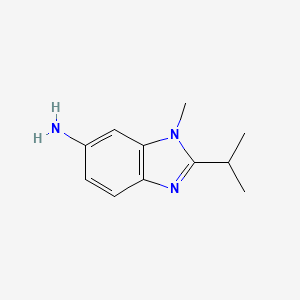
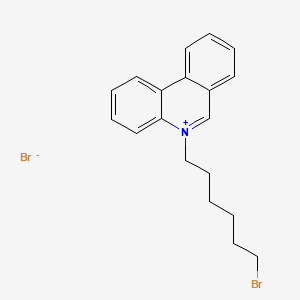
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
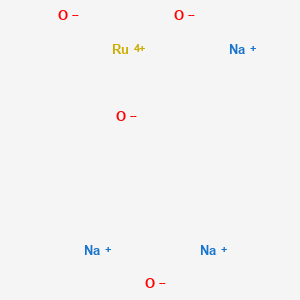
![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
